Methyl 4-methyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzoate
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Overview
Description
Methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate is an organic compound with the molecular formula C12H14N2O2S It is a derivative of benzoate and contains functional groups such as an allylamino group and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with allyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol group.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted allylamino derivatives.
Scientific Research Applications
Methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The allylamino and carbothioyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: A structurally similar compound with an amino group instead of an allylamino group.
Methyl 4-amino-3-methylbenzoate: Another similar compound with the amino group in a different position on the benzene ring.
Uniqueness
Methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate is unique due to the presence of both allylamino and carbothioyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other benzoate derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
methyl 4-methyl-3-(prop-2-enylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C13H16N2O2S/c1-4-7-14-13(18)15-11-8-10(12(16)17-3)6-5-9(11)2/h4-6,8H,1,7H2,2-3H3,(H2,14,15,18) |
InChI Key |
MYUHUPNHWARSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=S)NCC=C |
Origin of Product |
United States |
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